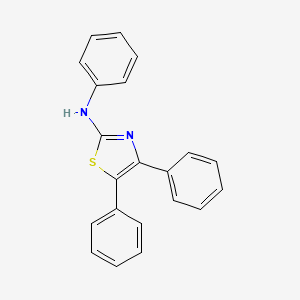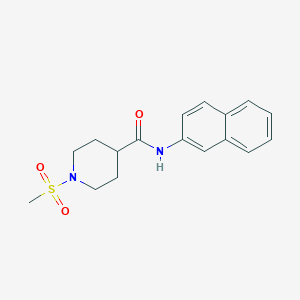![molecular formula C20H26O3 B4913363 2-[3-(3-Methoxyphenoxy)propoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B4913363.png)
2-[3-(3-Methoxyphenoxy)propoxy]-4-methyl-1-propan-2-ylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-Methoxyphenoxy)propoxy]-4-methyl-1-propan-2-ylbenzene is an organic compound that belongs to the class of aryloxy compounds It is characterized by the presence of a methoxyphenoxy group attached to a propoxy chain, which is further connected to a methyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Methoxyphenoxy)propoxy]-4-methyl-1-propan-2-ylbenzene typically involves the reaction of 3-methoxyphenol with 3-chloropropanol in the presence of a base to form 3-(3-methoxyphenoxy)propanol. This intermediate is then reacted with 4-methyl-1-propan-2-ylbenzene under suitable conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The purification process may include techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Methoxyphenoxy)propoxy]-4-methyl-1-propan-2-ylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent.
Major Products
Oxidation: Formation of 3-(3-hydroxyphenoxy)propoxy-4-methyl-1-propan-2-ylbenzene.
Reduction: Formation of a reduced aromatic ring derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(3-Methoxyphenoxy)propoxy]-4-methyl-1-propan-2-ylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of 2-[3-(3-Methoxyphenoxy)propoxy]-4-methyl-1-propan-2-ylbenzene involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group can interact with enzymes and receptors, modulating their activity. The propoxy chain and methyl-substituted benzene ring contribute to the compound’s overall stability and bioavailability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[4-(3-Hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol 1-xyloside: A glycoside with similar structural features.
3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde: A compound with a similar methoxyphenoxy group.
Uniqueness
2-[3-(3-Methoxyphenoxy)propoxy]-4-methyl-1-propan-2-ylbenzene is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its methoxyphenoxy group provides potential for various chemical modifications, while the propoxy chain and methyl-substituted benzene ring enhance its stability and versatility in different applications.
Properties
IUPAC Name |
2-[3-(3-methoxyphenoxy)propoxy]-4-methyl-1-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-15(2)19-10-9-16(3)13-20(19)23-12-6-11-22-18-8-5-7-17(14-18)21-4/h5,7-10,13-15H,6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJNXZXQBWUWJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,2-DIMETHYLPROPANOYL)AMINO]-N-[6-({3-[(2,2-DIMETHYLPROPANOYL)AMINO]BENZOYL}AMINO)-9H-FLUOREN-3-YL]BENZAMIDE](/img/structure/B4913286.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4913294.png)
![N-(4-isopropylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B4913302.png)
![3,3-DIMETHYL-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-BUTANONE](/img/structure/B4913310.png)
![3-(acetylamino)-N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B4913315.png)
![N-[2-[[4-[cyano(methyl)amino]-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B4913318.png)
![2-chloro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B4913329.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B4913336.png)

![methyl 4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B4913341.png)
![(2-bromo-6-chloro-4-{(E)-[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4913355.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4913370.png)
![3,4,5-trimethoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4913371.png)
